molecular formula C17H20ClN3O3 B2963475 2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide CAS No. 2411260-96-1

2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide

Cat. No.: B2963475
CAS No.: 2411260-96-1
M. Wt: 349.82
InChI Key: IVAURKCSQBAHBY-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a spirocyclic ketone with an appropriate amine to form the spirocyclic amide intermediate. This intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced amide derivatives .

Scientific Research Applications

2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]propanamide is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11(18)14(22)19-10-12-5-4-6-13(9-12)21-15(23)17(20-16(21)24)7-2-3-8-17/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAURKCSQBAHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)N2C(=O)C3(CCCC3)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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